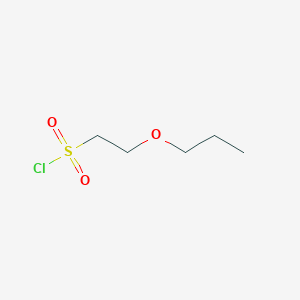![molecular formula C18H23N3O4 B2820679 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide CAS No. 1775505-54-8](/img/structure/B2820679.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide (DIPA) is an organic compound that is widely used in synthetic organic chemistry and scientific research. It has been used in a variety of applications, such as drug synthesis, catalysis, and materials science. DIPA has a wide range of properties that make it a useful and versatile compound.
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
Research has involved the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their examination for antihypertensive properties. These compounds, particularly those substituted at specific positions, have been evaluated for their potential as antihypertensive agents through their action as alpha-adrenergic blockers, providing a foundation for exploring novel cardiovascular treatments (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Derivatives have been investigated for their neuroprotective properties, notably in inhibiting calcium uptake in neural cells and protecting against brain edema and memory deficits. This suggests their potential application in treating neurodegenerative diseases and cognitive disorders (Tóth et al., 1997).
Pharmacological Profiling
Gabapentin-based synthesis involving these compounds has been developed, showcasing the chemical versatility and potential for creating biologically active compounds targeting specific pharmacological pathways. Theoretical studies have supported these findings, highlighting the influence of electron-donating and withdrawing groups on the compounds' properties (Amirani Poor et al., 2018).
Tumor-Targeted Therapy
Research has also delved into the tumor-targeted delivery of therapeutic agents, utilizing derivatives for improved biodistribution and reduced toxicity to normal tissues, indicating their potential in cancer therapy (Tenora et al., 2019).
ADMET Profiling and Pharmacodynamics
Compounds with a spirocyclic &Dgr;2‐isoxazoline molecular skeleton have been assessed for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and pharmacodynamic effects, particularly focusing on their selective agonist activity at neuronal nicotinic acetylcholine receptors, which could have implications for treating central nervous system disorders (Matera et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been identified as selective TYK2/JAK1 inhibitors . TYK2 and JAK1 are types of Janus kinases, which play crucial roles in the signaling pathways of various cytokines and growth factors.
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might inhibit the activity of tyk2/jak1, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
This pathway is involved in processes such as cell proliferation, differentiation, migration, and apoptosis .
Result of Action
Inhibition of tyk2/jak1 and disruption of the jak-stat signaling pathway could potentially lead to changes in cellular processes such as cell proliferation and differentiation .
Propriétés
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)13-5-3-4-6-14(13)19-15(22)11-21-16(23)18(20-17(21)24)7-9-25-10-8-18/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRWDIKTSZITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2820596.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2820601.png)
![5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2820602.png)
![(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one](/img/structure/B2820604.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2820606.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2820610.png)

![3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline](/img/structure/B2820613.png)
![1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2820616.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)
